molecular formula C5H10O5 B583941 D-[1,3-13C2]Ribose CAS No. 478511-79-4

D-[1,3-13C2]Ribose

Cat. No.: B583941
CAS No.: 478511-79-4
M. Wt: 152.115
InChI Key: SRBFZHDQGSBBOR-VNDXAVFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-[1,3-13C2]Ribose: is a labeled form of D-ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, the primary source of energy for cells . The labeling with carbon-13 isotopes at positions 1 and 3 allows for detailed studies in metabolic pathways and molecular interactions.

Mechanism of Action

Target of Action

D-[1,3-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production processes . It plays a crucial role in the synthesis of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), which are essential components of cellular energy metabolism .

Mode of Action

This compound interacts with its targets by participating in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It is phosphorylated to yield ribose-5-phosphate, which contributes to ATP production through the nonoxidative phase of the PPP . It also participates in nucleotide synthesis, thus playing a fundamental role in various life processes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the pentose phosphate pathway, where it contributes to the production of NADPH and ribose 5-phosphate for nucleotide synthesis . It also plays a role in the D-ribose transport pathway, which is crucial for the transport of D-ribose across cell membranes .

Pharmacokinetics

This compound is rapidly absorbed with a high bioavailability . It is distributed throughout the body, reaching various tissues and cells where it participates in energy production . The elimination of this compound occurs through metabolic pathways, and a small percentage is excreted unchanged in the urine .

Result of Action

The action of this compound results in enhanced cellular energy levels, as it contributes to the production of ATP, the primary energy currency of cells . Disturbances in d-ribose metabolism have been linked to certain medical conditions, such as type 2 diabetes mellitus and cognitive dysfunction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can affect the rate at which this compound is metabolized . Additionally, factors such as pH and temperature can influence the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-[1,3-13C2]Ribose can be synthesized through microbial fermentation of glucose in a culture medium without adding calcium carbonate . The fermentation process involves specific strains of microorganisms that incorporate the carbon-13 isotopes into the ribose molecule.

Industrial Production Methods: Industrial production of D-ribose, including its labeled forms, often involves fermentation processes using genetically modified strains of bacteria such as Bacillus species . These strains are optimized to produce high yields of ribose by manipulating the pentose phosphate pathway.

Chemical Reactions Analysis

Types of Reactions: D-[1,3-13C2]Ribose undergoes various chemical reactions, including:

    Oxidation: Conversion to ribonic acid.

    Reduction: Formation of ribitol.

    Substitution: Formation of nucleotides and nucleosides.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like nitric acid or bromine water.

    Reduction: Sodium borohydride is commonly used.

    Substitution: Enzymatic reactions using ribokinase and phosphoribosyl pyrophosphate synthetase.

Major Products:

    Oxidation: Ribonic acid.

    Reduction: Ribitol.

    Substitution: Various nucleotides and nucleosides.

Comparison with Similar Compounds

Uniqueness: D-[1,3-13C2]Ribose is unique due to its carbon-13 labeling, which allows for detailed metabolic and structural studies that are not possible with the non-labeled form.

Properties

IUPAC Name

(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-VNDXAVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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